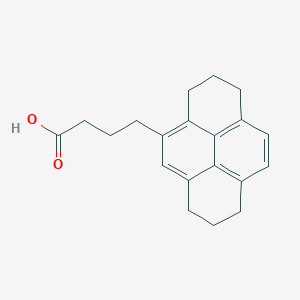
4-(1,2,3,6,7,8-Hexahydropyren-4-YL)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,2,3,6,7,8-Hexahydropyren-4-YL)butanoic acid is a chemical compound with a complex structure, derived from pyrene. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,6,7,8-Hexahydropyren-4-YL)butanoic acid typically involves the hydrogenation of pyrene to form 1,2,3,6,7,8-hexahydropyrene, followed by a series of reactions to introduce the butanoic acid moiety. The hydrogenation process requires specific catalysts and conditions to ensure selective addition of hydrogen atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to maintain consistent reaction conditions. The use of high-pressure hydrogen gas and metal catalysts like palladium or platinum is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,2,3,6,7,8-Hexahydropyren-4-YL)butanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired products .
Major Products
Major products from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted carboxylic acids .
Wissenschaftliche Forschungsanwendungen
4-(1,2,3,6,7,8-Hexahydropyren-4-YL)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polycyclic hydrocarbons and other complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 4-(1,2,3,6,7,8-Hexahydropyren-4-YL)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially influencing biochemical pathways and cellular processes . Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,6,7,8-Hexahydropyrene: A precursor in the synthesis of 4-(1,2,3,6,7,8-Hexahydropyren-4-YL)butanoic acid.
Pyrene: The parent compound, known for its aromatic properties.
Other Polycyclic Aromatic Hydrocarbons: Compounds like naphthalene and anthracene, which share structural similarities with pyrene.
Uniqueness
This compound is unique due to its specific hydrogenation pattern and the presence of the butanoic acid moiety. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
66787-94-8 |
|---|---|
Molekularformel |
C20H22O2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
4-(1,2,3,6,7,8-hexahydropyren-4-yl)butanoic acid |
InChI |
InChI=1S/C20H22O2/c21-18(22)9-3-6-15-12-16-7-1-4-13-10-11-14-5-2-8-17(15)20(14)19(13)16/h10-12H,1-9H2,(H,21,22) |
InChI-Schlüssel |
ZRAQDOFALXZLEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C3C(=CC(=C4C3=C(CCC4)C=C2)CCCC(=O)O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


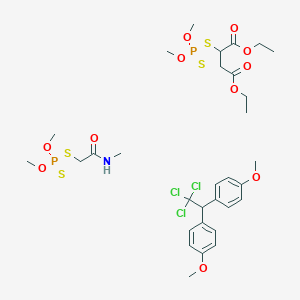
![Fluoro[bis(fluoromethyl)]methylsilane](/img/structure/B14467125.png)
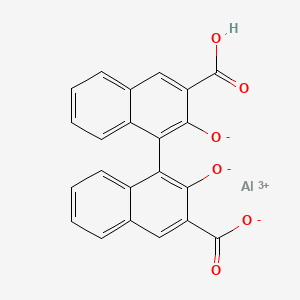
![3,6-Dimethyl-2,3,3a,6a-tetrahydro[1,2]oxazolo[5,4-d][1,2]oxazole](/img/structure/B14467132.png)
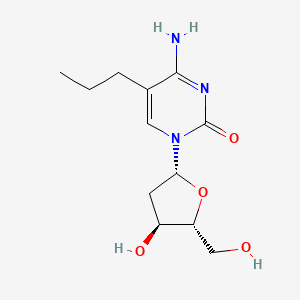
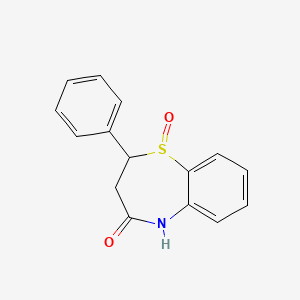

![Diethyl [2-(methylamino)ethyl]phosphonate](/img/structure/B14467151.png)
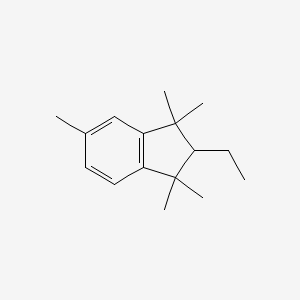


![N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B14467167.png)
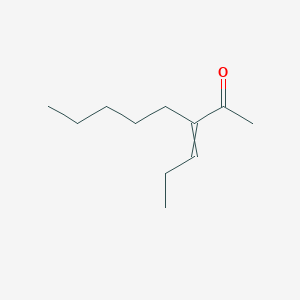
![1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane](/img/structure/B14467178.png)
